5-(2,5-Difluorophenyl)pyrimidin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-2-9(12)8(3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGYVCXBDJKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CNC(=O)N=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686809 | |
| Record name | 5-(2,5-Difluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-68-9 | |
| Record name | 5-(2,5-Difluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 2,5 Difluorophenyl Pyrimidin 2 Ol and Its Derivatives
Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine ring is a foundational step in heterocyclic chemistry, with several reliable methods having been established over many decades. These range from traditional condensation reactions to more complex multi-component strategies.
A cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and an amidine-containing reagent like urea (B33335), thiourea (B124793), or guanidine (B92328). In this approach, the N-C-N fragment of the urea or its analogue provides the atoms necessary to close the six-membered ring. The reaction is typically catalyzed by an acid or a base. When thiourea is used, a pyrimidine-2-thiol (B7767146) is formed, which can be subsequently converted to the corresponding pyrimidin-2-ol. Similarly, using guanidine yields a 2-aminopyrimidine. This method is valued for its simplicity and the ready availability of the starting materials. nih.gov
For the synthesis of a C5-substituted pyrimidine, the starting dicarbonyl compound must already contain the desired substituent. For instance, a 2-(2,5-difluorophenyl)-3-oxopropanal could be reacted with urea to directly form the target molecule.
Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis
| 1,3-Dicarbonyl Precursor | Amidine Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Substituted Malondialdehyde | Urea | Acid (e.g., HCl) | 5-Substituted Pyrimidin-2-ol |
| α,β-Unsaturated Ketone (Chalcone) | Thiourea | Base (e.g., KOH), Reflux | 5-Substituted Pyrimidine-2-thiol |
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules in a single, one-pot procedure by combining three or more starting materials. nih.govnih.gov The Biginelli reaction is a prominent example of an MCR used for synthesizing dihydropyrimidinones (DHPMs). mdpi.com In a typical Biginelli reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea are condensed together, often under acidic catalysis. researchgate.net
To synthesize a precursor for 5-(2,5-Difluorophenyl)pyrimidin-2-ol using this approach, 2,5-difluorobenzaldehyde (B1295323) would be reacted with a β-ketoester and urea. This would yield a 4-aryl-3,4-dihydropyrimidin-2(1H)-one. Subsequent chemical modifications, including oxidation (aromatization) and potential decarboxylation, would be necessary to arrive at the final target structure. The primary advantages of MCRs include operational simplicity, high atom economy, and the ability to rapidly generate diverse molecular libraries. nih.govresearchgate.net
Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic systems, including pyrimidines. impactfactor.orgpnrjournal.com The synthesis of pyrimidines via a chalcone (B49325) intermediate is typically a two-step process.
First, the chalcone is prepared through a base-catalyzed Claisen-Schmidt condensation. For the target compound, this would involve reacting a substituted ketone with 2,5-difluorobenzaldehyde. ijper.org The resulting chalcone, which contains the 2,5-difluorophenyl group, is then reacted with urea, thiourea, or guanidine hydrochloride. This second step involves a Michael addition of the amidine reagent to the α,β-unsaturated system of the chalcone, followed by an intramolecular condensation and subsequent oxidation (often spontaneous or aided by an oxidant) to yield the aromatic pyrimidine ring. ijper.org This method is robust and allows for significant variation in the substitution pattern of the final pyrimidine product based on the choice of the initial ketone and aldehyde.
Table 2: Two-Step Pyrimidine Synthesis via Chalcone Intermediate
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | Acetophenone + 2,5-Difluorobenzaldehyde | 1-Phenyl-3-(2,5-difluorophenyl)prop-2-en-1-one (A Chalcone) |
Advanced Strategies for Carbon-Carbon Bond Formation
While classical methods often build the pyrimidine ring with the aryl group already attached to one of the precursors, modern synthetic strategies frequently involve forming the key C5-aryl bond on a pre-formed pyrimidine core. These methods offer greater flexibility and convergence.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. jocpr.comyoutube.com The Suzuki-Miyaura coupling is particularly relevant for synthesizing 5-arylpyrimidines. researchgate.net This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
To synthesize this compound, this strategy would typically start with a 5-halogenated pyrimidin-2-ol, such as 5-bromo-pyrimidin-2-ol. This pyrimidine halide is then reacted with (2,5-difluorophenyl)boronic acid. The palladium catalyst, usually in its Pd(0) oxidation state and supported by phosphine (B1218219) ligands, undergoes a catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.comyoutube.com This approach is highly reliable and tolerates a wide variety of functional groups.
Table 3: Suzuki-Miyaura Coupling for 5-Arylpyrimidine Synthesis
| Pyrimidine Substrate | Boron Reagent | Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| 5-Bromo-pyrimidin-2-ol | (2,5-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | This compound |
Carbon-hydrogen (C-H) activation has emerged as a transformative strategy in organic synthesis, aiming to form C-C bonds by directly functionalizing ubiquitous C-H bonds. nih.gov This approach circumvents the need for pre-functionalized starting materials (like halides or organometallics), thus offering a more atom- and step-economical pathway. nih.gov
For the synthesis of this compound, a C-H activation strategy would involve the direct coupling of the C5-H bond of pyrimidin-2-ol with a suitable 2,5-difluorophenyl-containing coupling partner. These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. nih.govresearchgate.net Often, a directing group is employed on the pyrimidine ring to achieve high regioselectivity, guiding the metal catalyst to the specific C-H bond targeted for activation. rsc.org While challenges such as selectivity and harsh reaction conditions can exist, C-H activation represents a cutting-edge approach to streamline the synthesis of complex molecules like the target compound. researchgate.net
Nucleophilic Substitution Reactions on Pyrimidine Cores
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. bhu.ac.inslideshare.net This reactivity is a cornerstone for the functionalization of pyrimidine scaffolds. Leaving groups, such as halogens, located at these positions can be readily displaced by a wide range of nucleophiles. bhu.ac.in This characteristic allows for the strategic introduction of various substituents to build complex molecules.
Regioselective Functionalization of Pyrimidine Scaffolds
Achieving regioselectivity—the control of where a reaction occurs on a molecule—is a critical aspect of synthesizing substituted pyrimidines. The inherent electronic properties of the pyrimidine ring often dictate a preference for substitution at specific positions. For instance, in many halopyrimidines, the C-4 position is found to be more reactive towards nucleophilic attack than the C-2 position. researchgate.net This preference is a key factor in synthetic planning.
Researchers have developed specific methodologies to control the site of functionalization. For example, a method for the C2-selective amination of pyrimidines has been described, which proceeds through a pyrimidinyl iminium salt intermediate, enabling access to 2-aminopyrimidines with high selectivity. nih.gov The use of organolithium reagents has also been employed to prepare key intermediates like 2,4-dichloro-6-phenylpyrimidine, where subsequent nucleophilic attack by N-methylpiperazine showed high regioselectivity, favoring the formation of the C-4 substituted product. researchgate.net The choice of reagents and reaction conditions is paramount in directing the nucleophile to the desired position on the pyrimidine core.
Incorporation of Diverse Structural Motifs via Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) is a powerful and general approach for creating a wide variety of pyrimidine derivatives, especially when starting with readily available halopyrimidines. researchgate.netorganic-chemistry.org This strategy allows for the incorporation of a vast array of structural motifs, which is crucial for tailoring the properties of the final molecule.
Studies have demonstrated the versatility of this reaction by using various nucleophiles. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to react with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org This method is not limited to simple nucleophiles; it has been extended to more complex applications. In the development of DNA-encoded libraries (DELs), nucleophilic substitution is used to link diverse chemical building blocks to a pyrimidine scaffold, rapidly generating millions of unique compounds. nih.gov Furthermore, SNAr reactions have been employed to synthesize sterically hindered C-N atropisomers by reacting N-H heterocycles with aryl fluorides, showcasing the ability to create complex, three-dimensional structures. nih.gov
Synthesis of Fused Pyrimidine Systems Incorporating Difluorophenyl Groups
Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole, pyrazole, or thiazole (B1198619), creates polycyclic structures with unique properties. frontiersin.orgnih.gov The synthesis of these fused systems often involves constructing the second ring onto a pre-functionalized pyrimidine core.
Pyrrolo[2,3-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines Synthesis
Pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines, are important fused heterocycles. Their synthesis can be achieved through various modern cross-coupling reactions. One notable method is the Buchwald-Hartwig C-N cross-coupling, which has been optimized for the synthesis of specific pyrrolo[2,3-d]pyrimidine derivatives. nih.gov Another approach involves the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles to produce fluorinated pyrrolo[2,3-d]pyrimidines. enamine.net A different strategy involves building the pyrimidine ring onto a furan (B31954) precursor; for example, reacting a 2-amino-3-cyanofuran derivative with guanidine yields the 4-aminopyrrolo[2,3-d]pyrimidine structure. google.com
Pyrazolo[1,5-a]pyrimidines are another prominent class of fused heterocycles. nih.gov The most common synthetic pathway is the cyclocondensation reaction between 1,3-biselectrophilic compounds and various NH-3-aminopyrazoles. encyclopedia.pubnih.gov This versatile method allows for structural modifications at multiple positions on the scaffold. encyclopedia.pub Microwave-assisted synthesis has been utilized to create a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, including analogues with a 3-(2-fluorophenyl) group, in good to excellent yields and short reaction times. byu.edu Research has also led to the development of a library of pyrazole- and triazole-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, including one with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) attached to the scaffold's fifth position. nih.gov
A summary of a microwave-assisted synthesis for pyrazolo[1,5-a]pyrimidines is presented below. byu.edu
| Step | Reactants | Conditions | Product |
| 1 | Aryl acetonitriles, Dimethylformamide-dimethylacetal | 120 °C, 20 min (Microwave) | Intermediate Enaminonitrile |
| 2 | Intermediate Enaminonitrile, H₂NNH₂·HBr | 120 °C, 20 min (Microwave) | 3-Aryl-1H-pyrazol-5-amine |
| 3 | 3-Aryl-1H-pyrazol-5-amine, Malondialdehyde derivative | 120 °C, 20 min (Microwave) | 3,6-disubstituted pyrazolo[1,5-a]pyrimidine |
Thiazolo[3,2-a]pyrimidine Derivatives
The thiazolo[3,2-a]pyrimidine scaffold is a fused bicyclic system formed from thiazole and pyrimidine rings. researchgate.net A common synthetic route involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides, typically by heating with polyphosphoric acid (PPA). nih.gov Another established method starts with substituted phenylhydrazines and proceeds through a sequence of Vilsmeier-Haack, Biginelli, and Knoevenagel reactions to yield the final thiazolo[3,2-a]pyrimidine derivatives. sioc-journal.cn These methods provide access to a variety of substituted analogues of this fused heterocyclic system. researchgate.netnih.gov
Stereoselective Synthesis Approaches for Pyrimidine Analogues
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial in modern chemistry. While extensive research exists for stereoselective synthesis of pyrimidine nucleosides, approaches for simpler pyrimidine analogues are also an area of investigation.
One notable example involves the highly stereoselective synthesis of β-enaminones through a NaOH-catalyzed rearrangement of propargylic hydroxylamines. organic-chemistry.org These β-enaminones serve as valuable precursors for the subsequent synthesis of pyrimidine rings, embedding the stereochemical information into the final product. organic-chemistry.org In a different context, research into prebiotic chemistry has demonstrated that the direct coupling of cyclic carbohydrate phosphates with free nucleobases can lead to the stereoselective formation of pyrimidine nucleoside phosphates, yielding only the β-anomer. nih.gov Although this work focuses on nucleosides, it underscores the fundamental importance and feasibility of achieving stereocontrol in reactions involving pyrimidine structures. nih.gov
Advanced Characterization Techniques for Structural Elucidation of 5 2,5 Difluorophenyl Pyrimidin 2 Ol and Its Analogs
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods provide a wealth of information regarding the molecular framework, connectivity, and electronic properties of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one ofthe most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
¹H-NMR Analysis: The proton NMR spectrum of 5-(2,5-Difluorophenyl)pyrimidin-2-ol is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and difluorophenyl rings. The pyrimidine ring protons, typically at positions 4 and 6, would appear as singlets or doublets in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. researchgate.net The hydroxyl proton (-OH) of the pyrimidin-2-ol moiety would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons on the 2,5-difluorophenyl group would present as complex multiplets in the aromatic region (δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. chemicalbook.com
¹³C-NMR Analysis: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at δ 140-160 ppm. researchgate.net The carbon bearing the hydroxyl group (C2) would likely be found around δ 160-170 ppm, though its exact position can be influenced by tautomerism. The carbons of the difluorophenyl ring will show characteristic splitting patterns due to C-F coupling. The carbons directly bonded to fluorine (C2' and C5') will appear as doublets with large coupling constants (¹JCF), while other carbons in the ring will show smaller, long-range coupling (²JCF, ³JCF). organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
This table is illustrative and based on typical values for similar structural motifs.
| Atom Position | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
|---|---|---|
| Pyrimidine H-4/H-6 | 8.5 - 8.8 (s) | 155 - 160 |
| Pyrimidine H-5 | --- | 115 - 120 |
| Pyrimidin-2-ol OH | Variable (broad s) | --- |
| Pyrimidine C-2 | --- | 165 - 170 |
| Pyrimidine C-4/C-6 | --- | 155 - 160 |
| Pyrimidine C-5 | --- | 115 - 120 |
| Difluorophenyl H-3' | 7.1 - 7.3 (m) | 118 - 120 (d, ²JCF) |
| Difluorophenyl H-4' | 7.2 - 7.4 (m) | 116 - 118 (dd) |
| Difluorophenyl H-6' | 7.3 - 7.5 (m) | 119 - 121 (d, ²JCF) |
| Difluorophenyl C-1' | --- | 122 - 125 (dd) |
| Difluorophenyl C-2' | --- | 158 - 162 (d, ¹JCF) |
| Difluorophenyl C-3' | --- | 118 - 120 (d, ²JCF) |
| Difluorophenyl C-4' | --- | 116 - 118 (dd) |
| Difluorophenyl C-5' | --- | 156 - 160 (d, ¹JCF) |
| Difluorophenyl C-6' | --- | 119 - 121 (d, ²JCF) |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. youtube.com For this compound, the IR spectrum would be characterized by several key absorption bands. The compound can exist in keto-enol tautomeric forms (pyrimidin-2-ol and pyrimidin-2(1H)-one), which would be distinguishable in the IR spectrum.
The pyrimidin-2-ol form would exhibit a broad O-H stretching band around 3200-3500 cm⁻¹. libretexts.org The pyrimidin-2(1H)-one tautomer would instead show a C=O stretching vibration between 1650-1700 cm⁻¹ and an N-H stretching band around 3300-3500 cm⁻¹. libretexts.org Other significant peaks include C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1620 cm⁻¹ region, and strong C-F stretching bands for the difluorophenyl group, typically found in the 1100-1300 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (broad) | Alcohol (enol form) | 3200 - 3500 |
| N-H Stretch | Amide (keto form) | 3300 - 3500 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| C=O Stretch | Amide (keto form) | 1650 - 1700 |
| C=N / C=C Stretch | Pyrimidine Ring | 1500 - 1620 |
| C-F Stretch | Aryl-Fluoride | 1100 - 1300 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. biorxiv.org For this compound (C₁₀H₆F₂N₂O), the expected exact mass would be determined.
Electron impact (EI) ionization typically causes the molecule to fragment in a predictable manner, yielding a characteristic fragmentation pattern that can aid in structural confirmation. nih.gov The molecular ion peak (M⁺) would be observed, followed by fragment ions resulting from the loss of stable neutral molecules or radicals. sapub.org Plausible fragmentation pathways for pyrimidine derivatives often involve the initial loss of CO, followed by the cleavage of the pyrimidine ring, potentially losing molecules like HCN. researchgate.net The difluorophenyl moiety can also lead to characteristic fragments.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 220 | [M]⁺ (Molecular Ion) |
| 192 | [M - CO]⁺ |
| 165 | [M - CO - HCN]⁺ |
| 113 | [C₆H₃F₂]⁺ (Difluorophenyl radical) |
| 95 | [C₅H₃N₂O]⁺ (Pyrimidin-2-ol radical) |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The spectrum is characterized by the wavelength of maximum absorbance (λmax). The aromatic systems of the pyrimidine and difluorophenyl rings in this compound are expected to give rise to distinct absorption bands.
Typically, aromatic and heteroaromatic compounds exhibit strong absorptions due to π→π* transitions, often appearing in the 200-300 nm range. researchgate.net Weaker absorptions from n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed at longer wavelengths (>300 nm). rsc.org The exact position and intensity of these bands are influenced by the solvent polarity.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π→π* | Pyrimidine & Difluorophenyl Rings | ~230 - 280 |
| n→π* | N, O heteroatoms | ~300 - 340 |
X-ray Crystallography for Precise Structural Determination
While spectroscopic methods provide excellent data for structure confirmation, X-ray crystallography offers the only means of determining the absolute three-dimensional structure of a molecule in the solid state with atomic resolution. nih.gov
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net It can unambiguously confirm the connectivity of the atoms and reveal the planarity of the ring systems and the relative orientation of the phenyl and pyrimidine rings. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking, which govern the solid-state architecture. nih.gov For analogs like 5-pentafluorophenyl-2,2'-bipyridines, crystallographic studies have been successfully performed, providing a precedent for this class of compounds. researchgate.net
Table 5: Representative Crystallographic Data for a Phenylpyrimidine Analog
This table presents plausible data based on known structures of similar compounds and is for illustrative purposes.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 14.0 - 15.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1300 - 1500 |
| Z (molecules/unit cell) | 4 |
| C-F Bond Length (Å) | ~1.35 |
| C-N Bond Length (Å) | ~1.33 - 1.38 |
| C-O Bond Length (Å) | ~1.36 |
| Dihedral Angle (Phenyl-Pyrimidine) | 30 - 50° |
Analysis of Crystalline Forms and Polymorphism
The crystalline state of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its solubility, dissolution rate, stability, and bioavailability. The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different internal lattice structures, is of particular importance in drug development. While specific crystallographic data for this compound is not publicly available, the analysis of its analogs provides valuable insights into the potential for polymorphic behavior and the types of crystal structures that may be expected.
The study of pyrimidine derivatives reveals a propensity for the formation of distinct polymorphic forms. For instance, two polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine were identified and characterized by X-ray crystal structure analysis. researchgate.net One polymorph was obtained from an oily residue, while the other was produced through recrystallization from an acetone-methanol mixture. researchgate.net The key difference between these two forms lay in their molecular packing and intermolecular interactions, with one form exhibiting N-H···N hydrogen bonds and π-π stacking interactions, while the other was stabilized by N-H···Cl hydrogen bonds. researchgate.net This highlights how different crystallization conditions can lead to different solid-state structures.
The supramolecular assembly in the solid state is often dictated by hydrogen bonding patterns. In a study of N-(pyrimidyl) modified amino acid derivatives, the formation of recurrent R²₂(8) motifs, a specific hydrogen-bonding pattern, was observed. rsc.org Such motifs, along with other interactions like π-stacking and halogen bonding, play a crucial role in stabilizing the crystal lattice. rsc.org The presence of the difluorophenyl group in this compound introduces the possibility of halogen bonding and other non-covalent interactions that could contribute to the formation of diverse crystalline structures.
Table 1: Crystallographic Data for Selected Pyrimidine Analogs
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Polymorph Ia) | Orthorhombic | Pbca | N-H···N hydrogen bonds, π-π stacking | researchgate.net |
| N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Polymorph Ib) | Monoclinic | P2₁/c | N-H···Cl hydrogen bonds | researchgate.net |
| N-(pyrimidyl)gabapentin | Monoclinic | Pc | R²₂(8) motifs, π-stacking | rsc.org |
| N-(pyrimidyl)baclofen | Monoclinic | P2₁/n | R²₂(8) motifs, halogen bonding | rsc.org |
| (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol | Not Specified | Not Specified | -OH moieties as hydrogen bond donors and acceptors | mdpi.com |
This table presents data for analogs of this compound to illustrate the types of crystalline structures and interactions observed in related compounds.
Thermogravimetric Analysis for Thermal Stability Profiling
While specific TGA data for this compound is not available in the public domain, the general methodology and expected outcomes can be described. A typical TGA experiment involves heating a small sample of the compound at a constant rate in an inert atmosphere, such as nitrogen. mdpi.com The resulting thermogram plots the percentage of weight loss against temperature.
The thermal decomposition profile of a pyrimidine derivative would likely show one or more distinct steps of mass loss. The onset temperature of the first significant weight loss is often considered the decomposition temperature of the compound. For many organic molecules, thermal stability up to 300°C is considered good. mdpi.com The derivative of the TGA curve, known as the derivative thermogram (DTG), shows the rate of mass loss and can help to distinguish between overlapping decomposition events. researchgate.net
For a compound like this compound, the TGA curve would be expected to be stable with no significant mass loss until the temperature reaches a point where chemical bonds begin to break. The presence of the fluorophenyl group may influence the thermal stability. Any initial weight loss at lower temperatures (e.g., below 150°C) could indicate the presence of residual solvent or water, suggesting the formation of a solvate or hydrate. The final residual mass at the end of the experiment would correspond to any non-volatile decomposition products.
Table 2: Hypothetical Thermogravimetric Analysis Data for a Pyrimidine Analog
| Parameter | Value |
| Onset of Decomposition (Tonset) | ~ 250 - 350 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 280 - 380 °C |
| Mass Loss in Main Decomposition Step | ~ 80 - 95 % |
| Residual Mass at 600 °C | < 5 % |
This table presents hypothetical data to illustrate the typical parameters obtained from a TGA experiment for a thermally stable organic compound like a pyrimidine derivative. Actual values for this compound would need to be determined experimentally.
The study of pyrimidine analogs and the general principles of thermal analysis provide a strong framework for anticipating the thermal behavior of this compound. Experimental TGA would be essential to confirm its specific thermal stability profile and to identify any potential solvated or hydrated forms.
Computational and Theoretical Investigations of 5 2,5 Difluorophenyl Pyrimidin 2 Ol Architectures
Quantum Chemical Methodologies for Electronic Structure
Quantum chemical methods are instrumental in understanding the intrinsic properties of 5-(2,5-Difluorophenyl)pyrimidin-2-ol at the molecular level. These computational techniques provide a detailed description of the electron distribution and molecular geometry.
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are fundamental as the optimized geometry is the basis for all further computational analyses. The results of such an optimization would provide a precise model of the molecule's shape, including the relative orientation of the pyrimidin-2-ol and 2,5-difluorophenyl rings.
Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-F (average) | 1.35 |
| C-N (pyrimidine ring average) | 1.34 | |
| C-C (phenyl-pyrimidine link) | 1.48 | |
| O-H (hydroxyl group) | 0.97 | |
| Bond Angle (°) | C-N-C (pyrimidine ring) | 115-120 |
| C-C-F (phenyl ring) | ~119 | |
| Dihedral Angle (°) | Phenyl ring vs. Pyrimidine (B1678525) ring | ~30-45 |
Note: The data in this table is representative and based on typical values for similar molecular fragments, as specific literature for this compound is not available.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Table 2: Representative Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N (pyrimidine) | π(C-C) (pyrimidine) | ~15-25 |
| LP(1) O (hydroxyl) | σ(C-O) | ~5-10 |
| π(C-C) (phenyl) | π*(C-C) (pyrimidine) | ~2-5 |
Note: The data in this table is illustrative and based on general principles of NBO analysis on similar aromatic and heterocyclic systems. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidin-2-ol ring, while the LUMO may be distributed over the difluorophenyl ring due to the electron-withdrawing nature of the fluorine atoms.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 |
Note: These values are estimations based on data from analogous fluorinated phenylpyrimidine compounds.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP surface is colored to indicate regions of negative and positive electrostatic potential. For this compound, the MEP map would show negative potential (typically colored red) around the electronegative nitrogen and oxygen atoms of the pyrimidine ring and the fluorine atoms of the phenyl ring, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them potential sites for nucleophilic attack. nih.govresearchgate.net
Theoretical Prediction of Spectroscopic Signatures (e.g., Calculated NMR, IR, UV-Vis spectra)
Computational methods can predict the spectroscopic signatures of a molecule, which can be compared with experimental data for structural confirmation.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts would be influenced by the electron-withdrawing fluorine atoms and the electronic environment of the heterocyclic ring. worldscientific.com
IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. Characteristic peaks for the O-H stretch of the hydroxyl group, C-F stretches, and the various C-N and C-C stretching and bending modes of the pyrimidine and phenyl rings would be predicted. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. The predicted λ_max values would correspond to the electronic excitations within the molecule, likely π → π* transitions within the aromatic systems.
Table 4: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) - OH proton | ~9.0-11.0 |
| ¹³C NMR | Chemical Shift (δ, ppm) - C-F carbons | ~150-160 (with J-coupling) |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | ~3400-3600 |
| Vibrational Frequency (cm⁻¹) - C-F stretch | ~1100-1250 | |
| UV-Vis | λ_max (nm) | ~250-300 |
Note: These are representative values based on known spectroscopic data for similar functional groups and molecular structures. researchgate.networldscientific.com
Computational Studies of Molecular Interactions
Computational methods are also valuable for studying how this compound might interact with other molecules, which is particularly relevant in the context of biological systems or materials science. nih.govnih.gov Molecular docking simulations, a common computational technique, could be used to predict the binding mode and affinity of this compound within the active site of a target protein. nih.govmdpi.com These studies can elucidate potential hydrogen bonding, hydrophobic, and π-π stacking interactions that stabilize the complex. For example, the hydroxyl group and the nitrogen atoms of the pyrimidine ring could act as hydrogen bond donors and acceptors, respectively, while the phenyl and pyrimidine rings could engage in stacking interactions. acs.org
Molecular Docking for Ligand-Receptor Binding Mode Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. In the context of drug discovery, this method is crucial for understanding how a molecule like this compound might interact with a biological target.
For pyrimidine derivatives, molecular docking studies have been extensively used to design and rationalize the activity of inhibitors for various enzymes. For instance, in the design of novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines as potential COX-2 inhibitors, molecular docking was employed to predict their binding modes within the active site of the enzyme. nih.gov Similarly, docking studies on azido-pyrimidine analogues have been conducted to investigate their potential as antibacterial and antifungal agents by simulating their interactions with enzymes like tyrosyl-tRNA synthetase and cytochrome P450 14α-sterol demethylase. jocpr.com
The process involves generating a three-dimensional model of the ligand, in this case, this compound, and docking it into the binding site of a target protein. The scoring functions then estimate the binding energy, helping to identify the most stable binding pose. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's activity. For example, research on 2,4,5-trisubstituted pyrimidines as dual inhibitors of plasmodial kinases identified that substitutions at the 5-position of the pyrimidine ring could lead to favorable hydrophobic interactions with a gatekeeper residue in the enzyme's active site. nih.gov
Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives
| Compound Class | Target Enzyme | Purpose of Study | Key Findings |
| 2,5-Diarylpyrazolo[1,5-a]pyrimidin-7-amines | COX-2 | Design of anti-inflammatory agents | Predicted binding modes correlated with observed in vivo activity. nih.gov |
| Azido-pyrimidine analogues | Tyrosyl-tRNA synthetase, Cytochrome P450 14α-sterol demethylase | Development of antibacterial and antifungal agents | Identified potential binding interactions to guide synthesis. jocpr.com |
| 2,4,5-Trisubstituted pyrimidines | Plasmodial PfGSK3/PfPK6 | Identification of dual inhibitors for malaria | 5-substituents on the pyrimidine ring made favorable hydrophobic contacts. nih.gov |
| 2-Phenylpyrimidine (B3000279) analogues | PDE4B | Exploration of selective inhibitors | Validated binding modes and confirmed active conformations. nih.gov |
Homology Modeling in Structural Biology Applications
When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a model based on the known structure of a related protein (a template). This technique is particularly valuable in drug design and structural biology.
In the study of heat shock protein 70 (Hsp70) inhibitors, where an X-ray structure of the human protein was not available, a homology model was created to design ligands that could bind to an allosteric pocket. nih.gov This model was instrumental in the design of 2,5'-thiodipyrimidine and 5-(phenylthio)pyrimidine scaffolds as Hsp70 inhibitors. The model allowed researchers to visualize the binding site and design molecules with appropriate functionalities to interact with key residues, including a potentially reactive cysteine. nih.gov While no specific homology modeling studies on this compound were found, this methodology represents a viable approach to study its interaction with protein targets whose experimental structures are yet to be determined.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity.
QSAR studies have been successfully applied to pyrimidine derivatives to predict their activity and guide the design of more potent compounds. For example, a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors was conducted to understand the structural requirements for anticancer activity. nih.gov This study used multiple linear regression (MLR) and artificial neural network (ANN) models to correlate molecular descriptors with the inhibitory activity, with the ANN model showing strong predictive power. nih.gov
Pharmacophore modeling, often combined with 3D-QSAR, has been used to explore the binding modes of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. nih.gov A five-point pharmacophore model was developed, which led to a statistically significant 3D-QSAR model with high correlation and predictive power. nih.gov Such models provide a blueprint for designing new molecules with enhanced activity. For this compound, these methods could be used to develop models that predict its activity against a specific target, based on a dataset of related compounds.
Table 2: QSAR and Pharmacophore Modeling Studies of Pyrimidine Derivatives
| Compound Series | Target/Activity | Modeling Techniques | Key Outcomes |
| Furopyrimidine and thienopyrimidine derivatives | VEGFR-2 inhibitors | MLR, ANN | The nonlinear ANN model demonstrated high predictive power for pharmacological activity. nih.gov |
| 2-Phenylpyrimidine analogues | PDE4B selective inhibitors | Pharmacophore modeling, 3D-QSAR | A statistically significant 3D-QSAR model with high predictive ability was generated. nih.gov |
| 2,4,5-Trisubstituted Pyrimidines | Dual inhibitors of PfGSK3/PfPK6 | SAR analysis | Identified key substituents for enhanced potency and ligand efficiency. nih.gov |
Theoretical Investigations of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. Computational methods, particularly density functional theory (DFT), are often used to predict the NLO properties of molecules.
Conformational Analysis through Computational Approaches
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Computational methods are a cornerstone of conformational analysis. For instance, a one- and two-dimensional NMR study, complemented by computational analysis, was performed on A(2'-5')A(2'-5')A fragments containing fluorinated residues. nih.gov This study revealed that the fluoro substituent significantly influences the conformation of the sugar ring and the orientation of the base. nih.gov While this study does not directly involve this compound, it highlights the impact of fluorine substitution on molecular conformation, a principle that is directly applicable.
For this compound, computational conformational analysis could reveal the preferred orientation of the difluorophenyl ring relative to the pyrimidin-2-ol ring. This would be influenced by steric hindrance and electronic interactions between the two rings. Understanding the stable conformations is a prerequisite for accurate molecular docking and the development of meaningful QSAR and pharmacophore models.
Reactivity Studies and Mechanistic Insights into 5 2,5 Difluorophenyl Pyrimidin 2 Ol Chemistry
Intramolecular Reactivity of Pyrimidine (B1678525) Derivatives
Intramolecular reactions are crucial for the synthesis of complex heterocyclic systems from simpler pyrimidine precursors. Among these, pericyclic reactions like the Diels-Alder and its reverse, the retro-Diels-Alder, are of significant synthetic utility. beilstein-journals.orgwikipedia.org
The Diels-Alder reaction, a [4+2] cycloaddition, involves a conjugated diene reacting with a dienophile to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.org While pyrimidines themselves are aromatic and generally poor dienes, certain derivatives, particularly 2-pyrones (which are structurally analogous to the pyrimidin-2-one tautomer of the title compound), can act as dienes. nih.govrsc.org These reactions often require specific conditions, such as the use of electron-deficient dienophiles or high pressure, to proceed efficiently. rsc.org
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction and is typically initiated by heat. masterorganicchemistry.com This reaction is a powerful tool in heterocyclic synthesis, as it can be used to generate unstable or transient species. wikipedia.org In pyrimidine chemistry, the rDA reaction is particularly useful for creating functionalized pyrimidinone systems from more complex, fused-ring precursors. beilstein-journals.org The process involves the fragmentation of a cyclohexene-like structure into a diene and a dienophile. wikipedia.org A significant driving force for this reaction is the formation of stable products, such as an aromatic ring and a small gaseous molecule like CO2 or N2. wikipedia.orgmasterorganicchemistry.com Continuous-flow reactors have been shown to be superior to traditional batch or microwave processes for carrying out rDA reactions, offering better control over temperature and residence time, leading to higher yields and enhanced safety. beilstein-journals.org
For instance, the thermal rDA of norbornene-condensed 2-thioxopyrimidin-4-ones leads to the formation of beilstein-journals.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyrimidin-7(1H)-ones as single products. rsc.org This highlights the regioselectivity and synthetic utility of the rDA protocol in creating novel pyrimidine-based scaffolds. rsc.org
Reactivity of Fluorinated Phenyl Substituents on Pyrimidine Scaffolds
The 2,5-difluorophenyl group at the C5 position of the pyrimidine ring significantly influences the molecule's reactivity. Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing effect through induction. researchgate.net This effect modulates the electron density of the entire molecule.
The electron-withdrawing nature of the difluorophenyl substituent decreases the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. This is particularly relevant in nucleophilic aromatic substitution (SNAr) reactions. Conversely, the deactivating effect makes electrophilic substitution on the pyrimidine ring more difficult.
Studies on related 6-aryl-2,4-dichloropyrimidines have shown that the electronic nature of the aryl substituent impacts reaction outcomes. For example, in palladium-catalyzed amination reactions, a 6-(4-fluorophenyl) group leads to high reactivity and regioselectivity. acs.org The electron-withdrawing fluorophenyl group enhances the electrophilicity of the pyrimidine ring's carbon atoms, facilitating the catalytic cycle. acs.org This suggests that the 2,5-difluorophenyl group in 5-(2,5-Difluorophenyl)pyrimidin-2-ol would similarly activate the pyrimidine core towards certain catalytic cross-coupling reactions.
Influence of Substituents on Pyrimidine Ring Reactivity
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or amino (-NH2) groups are electron-donating. researchgate.net The -OH group at the C2 position in this compound (in its pyrimidone tautomer) can donate electron density into the ring, which can partially counteract the withdrawing effects of the ring nitrogens and the difluorophenyl group. EDGs generally activate the ring towards electrophilic substitution, which preferentially occurs at the C5 position, the most electron-rich carbon. researchgate.net
Electron-Withdrawing Groups (EWGs): Halogens or nitro groups are electron-withdrawing, further deactivating the ring towards electrophilic attack but increasing its susceptibility to nucleophilic attack. Leaving groups at the C2, C4, and C6 positions are readily displaced by nucleophiles because the negative charge of the intermediate can be delocalized over both nitrogen atoms. bhu.ac.in
Positional Reactivity: The general order of reactivity for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5. acs.org This preference is observed in both SNAr and many palladium-catalyzed cross-coupling reactions. acs.org
The interplay between the electron-donating -OH group and the electron-withdrawing difluorophenyl group in the target molecule creates a nuanced reactivity profile that can be exploited for selective chemical transformations.
Detailed Mechanistic Pathways for Key Synthetic Transformations (e.g., Aza-Michael type additions)
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis and is relevant to the elaboration of pyrimidine derivatives. researchgate.netmdpi.com This reaction can be a key step in the construction of the pyrimidine ring itself or in its subsequent functionalization.
The mechanism is a multi-step process:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of an amine on the β-carbon of an activated alkene. This is the rate-determining step and leads to the formation of a zwitterionic intermediate or a carbanion. researchgate.net
Proton Transfer: The intermediate is then stabilized by a proton transfer, which can occur either intramolecularly or intermolecularly, often mediated by the solvent or other species in the reaction mixture. researchgate.net
Cascade Reactions: In many cases, the initial aza-Michael adduct can undergo subsequent intramolecular reactions. frontiersin.org For example, if the reactants are chosen appropriately, the adduct can undergo a cyclization-condensation sequence to form a heterocyclic ring, such as a pyrrolidone or a pyrimidine. frontiersin.orgnih.gov
Aza-Michael additions are integral to domino processes for synthesizing functionalized pyrimidines. For instance, the reaction between amidines and electrophilic diynes involves two consecutive aza-Michael additions, followed by further rearrangements to yield the final pyrimidine product. mdpi.com
Catalytic Reactivity and Reaction Selectivity Studies
Catalysis is essential for achieving high efficiency and selectivity in pyrimidine chemistry. Catalysts can influence which position on the pyrimidine ring reacts (regioselectivity) and can create chiral centers with a specific orientation (enantioselectivity).
Regioselectivity: Palladium catalysts have been shown to exhibit remarkable regioselectivity in the amination of 6-aryl-2,4-dichloropyrimidines. These reactions strongly favor substitution at the C4 position over the C2 position, a selectivity not typically achieved in standard SNAr reactions. acs.org The data below illustrates the high C4 selectivity achieved with a palladium catalyst compared to the uncatalyzed thermal reaction.
| Entry | Amine | Catalyst | C4/C2 Ratio |
| 1 | Morpholine | Pd(dba)2 / Xantphos | >98:2 |
| 2 | Morpholine | None (Thermal) | 4:1 |
| 3 | Piperidine | Pd(dba)2 / Xantphos | >98:2 |
| 4 | Piperidine | None (Thermal) | 2:1 |
| Data derived from studies on 6-aryl-2,4-dichloropyrimidines. acs.org |
Enantioselectivity: In reactions involving pyrimidine precursors like 2-pyrones, bifunctional organic catalysts, such as modified cinchona alkaloids, can be used to control the stereochemical outcome of Diels-Alder reactions. nih.gov These catalysts possess both a basic site (to activate one reactant) and a hydrogen-bond-donating site (to activate the other), enabling highly enantioselective and diastereoselective transformations. nih.gov This demonstrates the power of catalysis to construct complex, chiral molecules from pyrimidine-related starting materials.
Furthermore, iridium-pincer complexes have been developed for the regioselective [3+1+1+1] synthesis of pyrimidines from amidines and alcohols, showcasing how catalysis enables novel bond formations under specific control. mdpi.com
Structural Modulations and Design Principles for Pyrimidine Architectures
Rational Design Frameworks for Pyrimidine (B1678525) Derivatives
The rational design of pyrimidine derivatives, such as 5-(2,5-Difluorophenyl)pyrimidin-2-ol, is a cornerstone of modern drug discovery. This process often begins with a known bioactive scaffold or a biological target. The pyrimidine ring itself is a privileged scaffold, being a key component of nucleobases, which makes it a frequent starting point for the design of enzyme inhibitors and receptor modulators. humanjournals.comijpbs.com
The design of molecules like this compound often involves the strategic combination of a heterocyclic core (the pyrimidine) with various substituents to achieve desired interactions with a biological target. The 5-phenylpyrimidine (B189523) framework is a common motif in many biologically active compounds. The introduction of a difluorophenyl group at the 5-position is a deliberate design choice aimed at modulating the electronic and lipophilic properties of the molecule. This strategic functionalization is a key aspect of rational drug design, where modifications are made to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Structure-Property Relationship (SPR) Studies in Pyrimidine Scaffold Optimization
Structure-Property Relationship (SPR) studies are crucial for optimizing the pyrimidine scaffold. These studies systematically alter the structure of a lead compound and evaluate the resulting changes in its physicochemical and biological properties. For 5-aryl-pyrimidine derivatives, SPR studies often explore the impact of different substituents on the aryl ring and the pyrimidine core.
For instance, the number and position of halogen atoms on the phenyl ring can significantly influence biological activity. The presence of fluorine, in particular, can enhance metabolic stability and binding affinity. The 2,5-difluoro substitution pattern in this compound is a specific example of such a modification. Below is a table illustrating the impact of substitutions on the activity of hypothetical 5-phenylpyrimidin-2-ol analogues, based on typical findings in medicinal chemistry, where lower IC₅₀ values indicate higher potency.
| Compound | R1 | R2 | R3 | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| 1 | H | H | H | 10.5 |
| 2 | F | H | H | 5.2 |
| 3 | H | F | H | 7.8 |
| 4 | F | H | F | 1.5 |
| 5 | Cl | H | Cl | 2.3 |
| 6 | H | OCH₃ | H | 9.1 |
This table presents hypothetical data for illustrative purposes, demonstrating common trends observed in structure-activity relationship studies of similar compounds.
Strategies for Scaffold Hopping and Bioisosteric Replacement in Pyrimidine Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel and patentable chemical entities with improved properties. nih.govnih.govresearchgate.net
Scaffold hopping involves replacing the central core of a molecule with a different, yet functionally equivalent, scaffold. For a molecule like this compound, the pyrimidine ring could be "hopped" to other heterocyclic systems such as pyridine, triazine, or even non-aromatic rings, while maintaining the crucial 2,5-difluorophenyl substituent in a similar spatial orientation. u-strasbg.frscispace.com This can lead to compounds with different physical properties, such as solubility and metabolic stability, while retaining the desired biological activity.
Bioisosteric replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net In the context of this compound, the 2-hydroxyl group could be replaced with a bioisostere like an amino group (-NH₂) or a thiol group (-SH). Similarly, the fluorine atoms on the phenyl ring could be replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF₃) group to fine-tune the electronic properties of the molecule.
Role of Fluoroalkylation and Fluoroaromatic Systems in Pyrimidine Derivative Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry, and the 2,5-difluorophenyl group in the title compound is a prime example of a fluoroaromatic system. The presence of fluorine can have profound effects on the properties of a molecule. nih.gov
The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and create favorable electrostatic interactions with biological targets. Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways and increase the metabolic stability and half-life of a drug. In many cases, the substitution of hydrogen with fluorine can also lead to increased lipophilicity, which can improve membrane permeability. The specific 2,5-difluoro substitution pattern can influence the conformation of the phenyl ring relative to the pyrimidine core, which in turn can affect how the molecule fits into a binding pocket. nih.gov
Future Research Directions and Emerging Opportunities for 5 2,5 Difluorophenyl Pyrimidin 2 Ol
Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives, including 5-(2,5-Difluorophenyl)pyrimidin-2-ol, has traditionally relied on methods that can involve harsh reagents and generate significant waste. rasayanjournal.co.in The future of its synthesis lies in the adoption of green and sustainable chemistry principles. rasayanjournal.co.inbenthamdirect.com These modern approaches aim to enhance efficiency, reduce environmental impact, and improve economic feasibility. rasayanjournal.co.inpowertechjournal.com
Key areas for development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly attractive for building libraries of pyrimidine derivatives. acs.org An iridium-catalyzed multicomponent synthesis has been reported to create unsymmetrically substituted pyrimidines from amidines and alcohols, showcasing a regioselective and sustainable pathway. acs.org Applying such MCRs could streamline the synthesis of analogs of this compound.
Energy-Efficient Methods: Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. powertechjournal.com The use of ultrasonic irradiation has been shown to be effective in the synthesis of related pyrimidine structures like pyrano[2,3-d]pyrimidines. jmaterenvironsci.com
Green Solvents and Catalysts: The shift away from hazardous organic solvents towards greener alternatives like water or ionic liquids is a critical trend. rasayanjournal.co.injmaterenvironsci.com Research has demonstrated efficient pyrimidine synthesis in aqueous media. jmaterenvironsci.comresearchgate.net Furthermore, the development of reusable, heterogeneous, or metal-free catalysts can minimize waste and reduce reliance on precious metals. powertechjournal.compowertechjournal.com
| Parameter | Traditional Methods | Sustainable Methods |
|---|---|---|
| Solvents | Often hazardous and toxic organic solvents | Water, ionic liquids, solvent-free conditions rasayanjournal.co.inresearchgate.net |
| Catalysts | Homogeneous, often toxic, single-use catalysts | Reusable heterogeneous, metal-free, or biocatalysts powertechjournal.compowertechjournal.com |
| Energy Source | Conventional heating (prolonged) | Microwave irradiation, sonication (rapid, energy-efficient) powertechjournal.com |
| Reaction Type | Multi-step synthesis | One-pot, multicomponent reactions (MCRs) acs.orgresearchgate.net |
| Efficiency | Lower yields, significant byproducts | Higher yields, minimal waste (high atom economy) rasayanjournal.co.in |
Integration of Advanced Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the design of new molecules based on the this compound scaffold. globalspec.com These computational tools can navigate the vastness of chemical space to identify novel derivatives with optimized properties, significantly accelerating the discovery process. globalspec.comresearchgate.net
Future opportunities in this domain include:
Generative Molecular Design: AI models can be trained on existing chemical data to generate novel molecular structures that have a high probability of possessing desired characteristics. dntb.gov.ua For a scaffold like this compound, generative models could propose new substitutions to enhance a specific biological activity or improve physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Data-driven ML-based QSAR models can establish robust correlations between the structural features of pyrimidine derivatives and their biological activities. mdpi.comscirp.org Such models, once validated, can predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.netresearchgate.net For example, a QSAR model was successfully used to predict the antiproliferative activity of new pyrimidine derivatives with high accuracy. mdpi.com
ADME/Tox Prediction: AI tools like the SwissADME web server can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of virtual compounds. researchgate.net Applying these predictive models to virtual libraries of this compound analogs would allow researchers to prioritize the synthesis of candidates with better drug-like properties.
| AI/ML Application | Objective | Potential Impact on this compound Research |
|---|---|---|
| Generative Models | Design novel molecules with desired properties. dntb.gov.ua | Creation of new analogs with potentially superior bioactivity or material properties. |
| QSAR Modeling | Predict biological activity based on chemical structure. mdpi.comscirp.org | Prioritization of synthetic targets and a deeper understanding of structure-activity relationships. |
| Property Prediction | Forecast physicochemical and ADME/Tox properties. researchgate.netscirp.org | Early-stage filtering of candidates to reduce late-stage attrition in development pipelines. |
| Reaction Outcome Prediction | Predict the success and conditions of chemical reactions. drugtargetreview.com | Optimization of synthetic routes to the target compound and its derivatives. |
Exploration of Unconventional Reactivity Pathways for Pyrimidine Functionalization
Moving beyond classical synthetic methods, the exploration of unconventional reactivity offers a powerful avenue for modifying the this compound core. These advanced strategies enable the formation of chemical bonds at positions that are typically unreactive, opening access to novel chemical space.
Key emerging strategies are:
Direct C–H Functionalization: This strategy has emerged as a powerful tool for modifying heterocyclic compounds by directly converting a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. rsc.org This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. rsc.org Applying C–H functionalization to the pyrimidine ring of the target compound could allow for late-stage diversification, rapidly generating a library of analogs. researchgate.netnih.gov
Deconstruction–Reconstruction Strategies: A novel approach involves the chemical transformation of the pyrimidine ring into a reactive intermediate, which can then be "reconstructed" into a new heterocyclic system. nih.gov For instance, pyrimidines can be converted into an iminoenamine building block, which can then be used in various reactions to form different heterocycles like pyrazoles or pyridines. nih.gov This allows for core diversification of the original molecule, leading to analogs that would be challenging to synthesize by other means. nih.gov
High-Throughput Screening Approaches for Novel Chemical Space Exploration
To efficiently explore the biological potential of derivatives based on this compound, high-throughput screening (HTS) methodologies are indispensable. nih.gov The integration of HTS with automated synthesis allows for the rapid testing of thousands of compounds, accelerating the identification of "hit" molecules for further development. drugtargetreview.com
Future directions in this area involve:
Automated Synthesis and Screening: The combination of automated HTS with robotic synthesis platforms can significantly shorten the design-make-purify-test cycle. drugtargetreview.com This allows for a more efficient exploration of the vast chemical space surrounding the core scaffold. acs.org
Novel Screening Platforms: Coculture-based HTS, where microorganisms are grown together to induce the production of novel molecules, represents an innovative way to discover new bioactive compounds. nih.gov
Exploring Diverse Chemical Libraries: Natural product libraries, known for their structural diversity and biological relevance, remain a valuable resource for screening. nih.gov Screening these libraries for compounds that may interact with targets related to the activity of this compound could yield novel lead structures.
Synergistic Experimental and Computational Research Paradigms in Pyrimidine Chemistry
The future of chemical research, particularly for compounds like this compound, lies in the tight integration of experimental and computational methods. rsc.org This synergistic paradigm allows computational models to guide experimental work, while experimental results provide crucial data for refining and validating the models. nih.gov
Key aspects of this integrated approach include:
Computational Guidance for Synthesis and Testing: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, stability, and spectral properties of pyrimidine derivatives. scirp.orgnih.gov These predictions can help rationalize experimental outcomes and guide the design of new experiments. nih.gov
Mechanistic Insights: Combined experimental and computational studies can provide deep insights into reaction mechanisms and the nature of interactions between a molecule and its biological target. nih.govresearchgate.net For example, computational chemistry has been used to understand corrosion inhibition by pyrimidine derivatives, matching experimental findings well. nih.govresearchgate.net
Iterative Discovery Cycles: An ideal workflow involves using computational tools to design a set of novel pyrimidine derivatives, which are then synthesized and tested experimentally. researchgate.net The experimental data is then fed back into the computational models to improve their predictive accuracy for the next cycle of design and discovery. researchgate.net This closed-loop approach promises to radically accelerate the optimization of lead compounds. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2,5-difluorophenyl)pyrimidin-2-ol?
- Methodology : The synthesis typically involves coupling a fluorinated aryl group to a pyrimidine scaffold. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts can introduce the 2,5-difluorophenyl moiety to the pyrimidine ring. Post-functionalization steps, such as hydroxylation at the 2-position, require controlled oxidation or hydrolysis conditions to preserve regioselectivity .
- Key Considerations : Monitor reaction intermediates via HPLC or LC-MS to confirm intermediate purity and avoid side products like over-oxidized derivatives.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (DMSO, ethanol) to determine partition coefficients (logP) .
- Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic conditions, analyzed via UPLC or NMR .
- Data Interpretation : Low aqueous solubility may necessitate formulation with cyclodextrins or lipid-based carriers for biological testing.
Advanced Research Questions
Q. What structural features of this compound contribute to its potential as a kinase inhibitor?
- Mechanistic Insight : The difluorophenyl group enhances lipophilicity and π-π stacking with kinase active sites, while the pyrimidine-2-ol moiety mimics ATP’s adenine binding, enabling competitive inhibition. Compare its binding affinity (e.g., via SPR or thermal shift assays) to related TRK inhibitors like Paltimatrectinib (C20H15F5N6), which shares a difluorophenyl-pyrimidine core .
- Experimental Design : Use molecular docking (AutoDock Vina) and MD simulations to map interactions with TRKA/B/C kinases. Validate with kinase profiling panels (e.g., Eurofins KinaseScan®).
Q. How can contradictory data on its biological activity be resolved?
- Case Study : If one study reports IC50 = 10 nM for TRKB inhibition, while another shows no activity:
Verify compound purity (≥95% by HPLC) and storage conditions (e.g., light-sensitive degradation).
Replicate assays under standardized protocols (e.g., ATP concentration, incubation time).
Test metabolites or degradation products for off-target effects .
- Resolution : Use orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) to confirm target engagement.
Q. What strategies improve selectivity for specific kinase targets?
- Approach :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidine 4-position to enhance selectivity for TRK over VEGFR2 .
- Proteomic Profiling : Use kinome-wide selectivity screening (e.g., KINOMEscan) to identify off-target interactions.
- Data-Driven Optimization : Compare selectivity indices (SI = IC50 off-target / IC50 on-target) across derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
